![molecular formula C15H11IN2O5 B2555724 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid CAS No. 294892-53-8](/img/structure/B2555724.png)

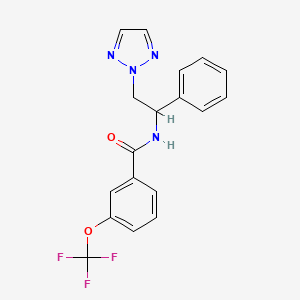

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

LC-MS/MS Study of Degradation Processes

The study by Barchańska et al. (2019) focuses on the degradation processes of nitisinone and its by-products using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Although the primary compound discussed is nitisinone, the methodologies and analytical approaches used in this study could potentially be applied to understand the degradation and stability of similar compounds like "5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid" under various conditions (Barchańska et al., 2019).

Synthetic Approaches in Green Chemistry

Research by Gu et al. (2009) presents a practical synthesis method for 5,5′-Methylene-bis(benzotriazole) as part of a green chemistry approach. This example showcases the interest in developing environmentally friendly synthesis methods for complex molecules, which could be relevant for synthesizing or modifying compounds like the one (Gu et al., 2009).

Effect of Benzoic Acid Derivatives on Plant Metabolism

The study by Nagutb (1964) investigates the effects of amino derivatives of benzoic acid on the respiration of etiolated barley leaves, illustrating the biological impact such compounds can have on plant systems. This line of research could be pertinent if "5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid" possesses similar properties affecting plant metabolism (Nagutb, 1964).

Parabens in Aquatic Environments

Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, discussing the environmental impact of chemical preservatives. While the compound is not a paraben, understanding the environmental pathways and impacts of related benzoic acid derivatives is crucial for assessing potential ecological effects (Haman et al., 2015).

Propriétés

IUPAC Name |

5-iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IN2O5/c1-8-6-9(2-5-13(8)18(22)23)14(19)17-12-4-3-10(16)7-11(12)15(20)21/h2-7H,1H3,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOTWEHZWGUTCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(4-(Morpholinosulfonyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2555648.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide](/img/structure/B2555649.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)

![N-(2-(6-(ethylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2555657.png)

![2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2555659.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2555661.png)

![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)